Cas no 1004431-58-6 (methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)

Methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-ethylphenylamino group and a methylthioacetate substituent. This structure imparts potential reactivity for applications in medicinal chemistry and agrochemical synthesis, particularly as a versatile intermediate for heterocyclic derivatization. The thiadiazole moiety offers stability and electron-rich characteristics, while the ethylphenyl and ester groups enhance solubility and further functionalization opportunities. Its well-defined molecular architecture makes it suitable for targeted modifications in drug discovery or material science. The compound is typically handled under controlled conditions due to its reactive sulfanyl and ester functionalities.
methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate structure
1004431-58-6 structure
商品名:methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
CAS番号:1004431-58-6
MF:C13H15N3O2S2
メガワット:309.407099962235
CID:5637761
PubChem ID:2581779

methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate 化学的及び物理的性質

名前と識別子

    • 1004431-58-6
    • methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
    • EN300-28229905
    • methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
    • インチ: 1S/C13H15N3O2S2/c1-3-9-4-6-10(7-5-9)14-12-15-16-13(20-12)19-8-11(17)18-2/h4-7H,3,8H2,1-2H3,(H,14,15)
    • InChIKey: RDADTMHAKNQVTM-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NN=C1NC1C=CC(=CC=1)CC)SCC(=O)OC

計算された属性

  • せいみつぶんしりょう: 309.06056908g/mol
  • どういたいしつりょう: 309.06056908g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 118Ų

methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28229905-0.1g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
0.1g
$414.0 2025-03-19
Enamine
EN300-28229905-0.25g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
0.25g
$432.0 2025-03-19
Enamine
EN300-28229905-0.5g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
0.5g
$451.0 2025-03-19
Enamine
EN300-28229905-2.5g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
2.5g
$923.0 2025-03-19
Enamine
EN300-28229905-10g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6
10g
$2024.0 2023-09-09
Enamine
EN300-28229905-0.05g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
0.05g
$395.0 2025-03-19
Enamine
EN300-28229905-10.0g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
10.0g
$2024.0 2025-03-19
Enamine
EN300-28229905-1.0g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
1.0g
$470.0 2025-03-19
Enamine
EN300-28229905-5.0g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6 95.0%
5.0g
$1364.0 2025-03-19
Enamine
EN300-28229905-1g
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
1004431-58-6
1g
$470.0 2023-09-09

methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate 関連文献

Related Articles

methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetateに関する追加情報

Methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: A Comprehensive Overview

Methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate, also known by its CAS number CAS No. 1004431-58-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug design.

The molecular structure of methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate comprises a central thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an amino group at position 5, which is further connected to a 4-Ethylphenyl group. The sulfur atom at position 2 of the thiadiazole ring is bonded to an acetate group via a sulfanyl linkage, and the acetate group itself is methylated.

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. The thiadiazole ring can be formed through various methods, such as the reaction of hydrazines with carbon disulfide or other sulfur-containing reagents. The substitution patterns on the thiadiazole ring are critical for determining the compound's chemical reactivity and biological activity.

Recent studies have highlighted the potential of methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate as a candidate for drug development due to its unique properties. For instance, research has shown that thiadiazole derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities. The presence of the sulfanyl acetate group in this compound may enhance its bioavailability and pharmacokinetic properties.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The thiadiazole moiety can act as a building block for constructing functional materials with specific electronic or mechanical properties. For example, derivatives of thiadiazoles have been used in the synthesis of coordination polymers and metalloorganic frameworks (MOFs), which have applications in gas storage and catalysis.

The development of novel synthetic methods for preparing methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has been an active area of research. Green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems with minimal environmental impact, have been employed to optimize the production process. These methods not only improve efficiency but also align with current trends toward sustainable chemical manufacturing.

Furthermore, computational studies have provided valuable insights into the molecular interactions and binding modes of this compound with biological targets. Molecular docking simulations have revealed that the thiadiazole ring can interact with key residues in protein binding sites through hydrogen bonding and hydrophobic interactions. Such findings are crucial for understanding the mechanism of action of this compound and guiding its further optimization for therapeutic use.

In conclusion, methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and versatile functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new properties and potential uses for this compound, it is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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